Isopropyl-pyridin-3-YL-amine dihydrochloride
Overview
Description
Isopropyl-pyridin-3-YL-amine dihydrochloride is a chemical compound with the molecular formula C8H12N2 . It is also known by other synonyms such as N-(1-Methylethyl)-3-PyridinaMine and N-Isopropylpyridin-3-amine dihydrochloride .
Synthesis Analysis
The synthesis of this compound can be achieved from 3-Pyridyl bromide and Isopropylamine . Another method involves heating nicotinamide with sodium hypobromite (Hofmann rearrangement), which is in turn prepared in situ by the reaction of sodium hydroxide and bromine at 70 °C .
Molecular Structure Analysis
The molecular weight of this compound is 136.19 . More detailed structural information can be found in the MOL file associated with its ChemicalBook entry .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 136.19 . More detailed physical and chemical properties can be found in its associated ChemicalBook entry .
Scientific Research Applications
Ligand Chemistry and Metal Complexation
Isopropyl-pyridin-3-YL-amine dihydrochloride and its derivatives have been utilized in the field of ligand chemistry and metal complexation. A study showed the formation of a robust dimethylgold(III) complex stabilized by a 2-Pyridyl-2-pyrrolide ligand, where isopropyl[(2-pyridyl)alkyl]amines were reacted with aqueous solutions of NaAuCl(4), leading to complex formation in a bidentate fashion (Schouteeten et al., 2006).
Synthesis of Peptidomimetics
3-Substituted 2-isocyanopyridines, derivatives of this compound, were used as convertible isocyanides in Ugi four-component reactions, which were further demonstrated in constrained di-/tripeptides through post-condensation modifications. This showcases the compound's role in the synthesis of peptidomimetics and its potential in drug discovery (Hollanders et al., 2021).
Catalysis in Organic Chemistry
The compound's derivatives were also employed in catalytic reactions. Cobalt-catalyzed cross-dehydrogenative coupling reaction between unactivated C(sp2)-H and C(sp3)-H bonds utilized (pyridin-2-yl)isopropyl amine as a N,N-bidentate directing group, demonstrating its applicability in complex organic synthesis processes (Li et al., 2017).
Chemical Synthesis and Molecular Structure Analysis
This compound derivatives were also involved in the synthesis of complex chemical structures and the analysis of their molecular configurations. One study involved the synthesis of substituted pyridines via formal cycloaddition of enamines with unsaturated aldehydes and ketones, highlighting the compound's utility in advanced chemical synthesis processes (Dai et al., 2022).
Mechanism of Action
Target of Action
Isopropyl-pyridin-3-YL-amine dihydrochloride is primarily used in the synthesis of antidepressant molecules . The primary targets of this compound are the monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .
Mode of Action
The compound interacts with its targets by modulating the release of these neurotransmitters . This modulation can alleviate symptoms of depression by correcting the malfunction of noradrenergic, dopaminergic, and serotonergic systems .
Biochemical Pathways
The affected pathways are those involved in the synthesis and release of monoamine neurotransmitters . The downstream effects include improved mood and cognitive function, which are often impaired in individuals with depression .
Result of Action
The molecular and cellular effects of this compound’s action include the increased availability of monoamine neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission . This results in alleviation of depressive symptoms and improved cognitive function .
Properties
IUPAC Name |
N-propan-2-ylpyridin-3-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-7(2)10-8-4-3-5-9-6-8;;/h3-7,10H,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXQVYMEFXIKPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CN=CC=C1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673174 | |
Record name | N-(Propan-2-yl)pyridin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32405-76-8 | |
Record name | N-(Propan-2-yl)pyridin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.